molecular formula C14H20ClNO2 B2885701 2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide CAS No. 1396885-74-7

2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Cat. No.: B2885701
CAS No.: 1396885-74-7
M. Wt: 269.77
InChI Key: LJBPEWGHWGFXNN-UHFFFAOYSA-N
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Description

2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound’s versatile nature allows for diverse applications, making it a valuable asset in various scientific studies.

Scientific Research Applications

2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, and wash face, hands, and any exposed skin thoroughly after handling .

Preparation Methods

The synthesis of 2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-hydroxy-4,4-dimethylpentylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide can be compared with other similar compounds such as:

    2-chloro-N-(3-hydroxy-4-methylpentyl)benzamide: This compound has a similar structure but with a different substitution pattern on the pentyl chain, which may result in different biological activities.

    2-chloro-N-(3-hydroxy-4,4-dimethylhexyl)benzamide: This compound has an extended carbon chain, which could affect its solubility and reactivity.

    2-chloro-N-(3-hydroxy-4,4-dimethylbutyl)benzamide: This compound has a shorter carbon chain, which may influence its pharmacokinetic properties.

Properties

IUPAC Name

2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-14(2,3)12(17)8-9-16-13(18)10-6-4-5-7-11(10)15/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBPEWGHWGFXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CC=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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